1-甲基吲哚-5-羧酸

描述

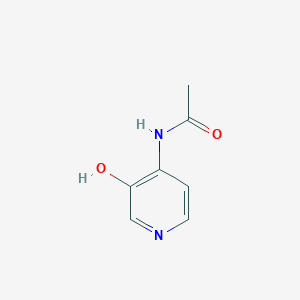

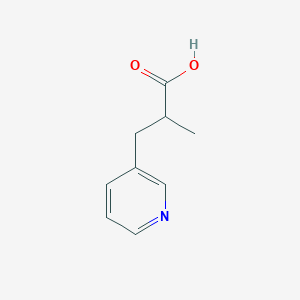

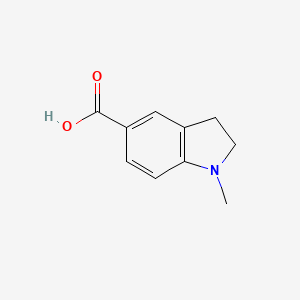

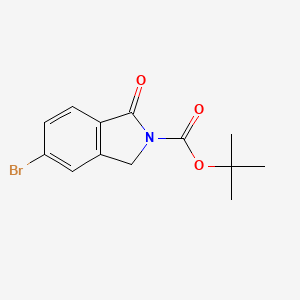

1-Methylindoline-5-carboxylic acid is a chemical compound that belongs to the indoline class, which is characterized by a benzene ring fused to a five-membered nitrogen-containing ring. This compound features a carboxylic acid functional group at the fifth position and a methyl group at the first position of the indoline system. Although the provided papers do not directly discuss 1-Methylindoline-5-carboxylic acid, they offer insights into the chemistry of related indoline compounds and their derivatives.

Synthesis Analysis

The synthesis of related indoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of (1-nosyl-5-nitroindol-3-yl)methyl esters, which serve as protective groups for carboxylic acids, demonstrates the stability of these groups under a range of conditions and their easy deprotection under mild conditions . Another study describes the transformation of indoline-2-carboxylic acid into its nitro derivatives, followed by dehydrogenation to yield methyl nitroindole carboxylates . These methods highlight the versatility of indoline derivatives in synthetic chemistry and suggest potential pathways for synthesizing 1-Methylindoline-5-carboxylic acid.

Molecular Structure Analysis

The molecular structure of indoline derivatives is crucial for their chemical properties and reactivity. For example, the crystal and molecular structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were determined using X-ray structural analysis . This type of analysis provides detailed information about the arrangement of atoms within a molecule and can be used to predict the behavior of similar compounds, such as 1-Methylindoline-5-carboxylic acid.

Chemical Reactions Analysis

Indoline derivatives participate in various chemical reactions, which can be used to modify their structure or introduce new functional groups. The synthesis of 3-formylindole-7-carboxylic acid from 3-methyl-2-nitrobenzoic acid involves several steps, including esterification, condensation, reduction, and the Vilsmeier-Haack reaction . These reactions are indicative of the types of chemical transformations that indoline derivatives can undergo, which may be applicable to 1-Methylindoline-5-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of indoline derivatives are influenced by their molecular structure. For example, the introduction of nitro groups and protective groups can affect the stability, solubility, and reactivity of these compounds . The specific properties of 1-Methylindoline-5-carboxylic acid would depend on its molecular structure, which can be inferred from related compounds discussed in the provided papers.

科学研究应用

1. 合成及表征

- 吲哚羧酸衍生物已被合成用于各种应用。例如,(宁,罗,陈,和陆,2012)讨论了从(S)-吲哚-2-羧酸合成两种手性吲哚衍生物。这些衍生物使用核磁共振和高分辨质谱技术表征,突出了它们在各种化学过程中的潜力。

2. 在光敏前体中的应用

- 1-酰基-7-硝基吲哚,包括吲哚衍生物,用作羧酸的光敏前体。(Papageorgiou和Corrie,2000)探讨了这些化合物中光解的效率,特别是在释放神经活性氨基酸方面。该研究证明了这些化合物在受控释放机制中的效用。

3. 在羧酸保护基中的应用

- 吲哚衍生物用作羧酸的保护基。(Nishimura等人,2008)讨论了使用(1-硝基磺酰基-5-硝基吲哚-3-基)甲基酯作为一种新型保护基,突出了它们在各种条件下的稳定性和易于脱保护。

4. 在超分子化学中的作用

- 吲哚衍生物在超分子化学中起作用。例如,(Jin等人,2012)研究了涉及2-甲基喹啉和羧酸衍生物的有机酸碱加合物中的弱相互作用,显示了吲哚衍生物在形成复杂分子结构中的作用。

5. 催化和合成应用

- 吲哚衍生物在各种化合物的催化和合成中很有价值。(Nieto等人,2011)讨论了甲基芳基甘氨酸酯衍生物的邻位钯化,导致取代的(1H)-异吲哚啉-1-酮-3-羧酸酯,表明它们在合成生物活性化合物中的用途。

6. 在荧光标记中的应用

- 吲哚衍生物在荧光标记中找到应用。(Hirano等人,2004)报道了使用衍生自5-甲氧基吲哚-3-乙酸的化合物作为一种新型荧光团,展示了其在生物医学分析中的应用。

7. 羧酸的光释放

- 诸如(Morrison等人,2002)的研究已经展示了1-酰基-7-硝基吲哚(包括吲哚衍生物)释放羧酸的光解机理。这在开发光活化药物递送系统方面具有意义。

未来方向

Indoline compounds, including “1-Methylindoline-5-carboxylic acid”, have been the focus of many researchers in the study of pharmaceutical compounds for many years . These compounds have been found to play important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

作用机制

Target of Action

1-Methylindoline-5-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors Indole derivatives have been found to bind with high affinity to various receptors, playing a significant role in cell biology .

Mode of Action

For instance, they can mimic peptide structures and reversibly bind to enzymes . This interaction can lead to a series of physiological and biochemical reactions, ultimately leading to morphological changes in the cell .

Biochemical Pathways

Indole derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways, including those involved in the immune response and metabolic status

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by their chemical structure and the presence of functional groups .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of 1-Methylindoline-5-carboxylic acid can be influenced by various environmental factors. These factors can include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment in which the compound is present .

属性

IUPAC Name |

1-methyl-2,3-dihydroindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSSYQXLYOLWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630536 | |

| Record name | 1-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380922-37-2 | |

| Record name | 1-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylindoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

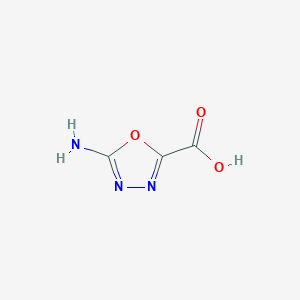

![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)

![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)